GLYCOLURIL, 3a,6a-DIPHENYL-

Catalog No.
S586700
CAS No.
5157-15-3
M.F
C16H14N4O2
M. Wt
294.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GLYCOLURIL, 3a,6a-DIPHENYL-

CAS Number

5157-15-3

Product Name

GLYCOLURIL, 3a,6a-DIPHENYL-

IUPAC Name

3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

InChI

InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22)

InChI Key

WUDVGTHXCLJVJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4

Synonyms

Tetrahydro-3a,6a-diphenyl-imidazo[4,5-d]imidazole-2,5(1H,3H)-dione; 3a,6a-Diphenylglycoluril; NSC 144422; NSC 87602

Canonical SMILES

C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4

The exact mass of the compound GLYCOLURIL, 3a,6a-DIPHENYL- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144422. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3a,6a-Diphenylglycoluril (CAS 5157-15-3) is a sterically hindered bicyclic urea derivative utilized in advanced supramolecular synthesis. Compared to standard aliphatic glycolurils, the incorporation of two phenyl rings at the 3a and 6a positions alters the molecule's steric profile, solubility, and reactivity. In industrial and academic procurement, it is sourced as a specialized precursor for the construction of concave molecular clips, porphyrin-based host molecules, and partially substituted cucurbit[n]urils. Its structural rigidity enforces specific cavity geometries in downstream macrocycles, while its solubility in polar aprotic solvents like DMSO facilitates organic-phase functionalization that is not feasible with unsubstituted analogs [1].

Attempting to substitute 3a,6a-diphenylglycoluril with unsubstituted glycoluril results in failure during targeted supramolecular synthesis. Unsubstituted glycoluril undergoes rapid, unhindered condensation with formaldehyde to yield standard, highly symmetric cucurbit[6]uril (CB[6]) mixtures, offering no regiocontrol for partial substitution. Furthermore, unsubstituted glycoluril's extreme insolubility in organic solvents precludes its use in base-catalyzed functionalization reactions, such as alkylation in DMSO. Conversely, the bulky phenyl groups in diphenylglycoluril arrest complete symmetric oligomerization—enabling the isolation of asymmetric or partially substituted macrocycles—and enforce a rigid ~39.5° dihedral angle critical for the binding affinity of derived molecular clips [1].

Regiocontrol in Partially Substituted Cucurbit[n]uril Synthesis

In acid-catalyzed condensation with formaldehyde, unsubstituted glycoluril oligomerizes to form standard cucurbit[n]urils, predominantly CB[6]. In contrast, 3a,6a-diphenylglycoluril acts as a steric modulator. When used as a co-reactant, it prevents uniform hexamerization, allowing for the controlled synthesis and isolation of partially substituted macrocycles, such as diphenylcucurbit[1,5]uril. This steric disruption is strictly dependent on the bulky phenyl groups, which alter the kinetics of methylene bridge formation compared to the unhindered baseline[1].

Evidence DimensionMacrocyclic product distribution
Target Compound DataYields partially substituted cucurbiturils (e.g., diphenylcucurbit[1,5]uril)
Comparator Or BaselineUnsubstituted glycoluril (Yields 100% standard unsubstituted CB[n] mixtures)
Quantified DifferenceEnables asymmetric/partial substitution vs. strictly symmetric oligomerization
ConditionsAcid-catalyzed condensation with formaldehyde

Procurement of the diphenyl derivative is mandatory for researchers and manufacturers aiming to synthesize functionalized cucurbiturils with modified solubility profiles.

Cavity Geometry Enforcement in Molecular Clips

The synthesis of concave molecular clips requires a rigid base to orient the aromatic side walls. Derivatives of 3a,6a-diphenylglycoluril adopt a specific tapering cavity geometry, with the best planes through the cavity walls held at a relative angle of approximately 39.5° and the hydrogen-bonding carbonyl oxygen atoms fixed at 5.52 Å apart. Unsubstituted glycoluril lacks the steric bulk to enforce this precise pre-organization, rendering it ineffective for synthesizing clips with high binding affinities (Ka up to 10^5 M^-1) for dihydroxybenzene guests [1].

Evidence DimensionCavity wall dihedral angle and carbonyl distance
Target Compound Data~39.5° wall angle; 5.52 Å carbonyl oxygen separation
Comparator Or BaselineUnsubstituted glycoluril (Lacks structural pre-organization for rigid clip formation)
Quantified DifferenceEnforces precise ~39.5° cleft geometry optimized for π-π stacking
ConditionsX-ray crystallographic and NMR structural analysis of derived molecular clips

Buyers synthesizing host-guest molecular clips must select the diphenyl variant to ensure the structural rigidity required for aromatic guest encapsulation.

Organic-Phase Processability and Solubility Profile

Unsubstituted glycoluril exhibits a melting point of 360 °C (with decomposition) and near-total insolubility in standard organic solvents, restricting its chemistry to harsh acidic aqueous conditions. 3a,6a-Diphenylglycoluril demonstrates functional solubility in polar aprotic and chlorinated solvents, including DMSO and dichloromethane. This allows for homogeneous base-catalyzed reactions, such as the reaction with KOH and alkyl halides in DMSO to form supramolecular monomers, while enabling purification via methanol and water washing to remove soluble impurities [1].

Evidence DimensionOrganic solvent processability
Target Compound DataSoluble in DMSO and DCM; enables homogeneous base-catalyzed alkylation
Comparator Or BaselineUnsubstituted glycoluril (Insoluble in standard organic solvents; requires strong acid media)
Quantified DifferenceUnlocks organic-phase functionalization pathways unavailable to the baseline
ConditionsStandard laboratory conditions (e.g., KOH/DMSO at 120 °C)

The enhanced organic solubility of diphenylglycoluril is critical for process chemists performing functionalizations outside of highly corrosive aqueous acid environments.

Synthesis of Partially Substituted Cucurbit[n]urils

Directly leveraging its steric bulk to disrupt symmetric hexamerization, making it the required precursor for developing modified cucurbiturils with enhanced organic solubility for drug delivery and sensing applications [1].

Construction of Rigid Molecular Clips and Tweezers

Utilizing the ~39.5° cavity angle enforced by the diphenyl backbone to create highly specific supramolecular hosts for the capture of aromatic guests like dihydroxybenzenes or viologens [2].

Organic-Phase Supramolecular Monomer Production

Taking advantage of its solubility in DMSO and DCM to perform base-catalyzed N-alkylations, enabling the scalable synthesis of complex polyrotaxane or porphyrin-clip building blocks [3].

XLogP3

1

UNII

C15I92344M

Other CAS

101241-21-8
5157-15-3

Dates

Last modified: 08-15-2023

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